molecular formula C18H36O2Si B187352 (1S)-1-((1S,3aR,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyloctahydro-1H-inden-1-yl)ethanol CAS No. 147725-62-0

(1S)-1-((1S,3aR,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyloctahydro-1H-inden-1-yl)ethanol

Cat. No.: B187352
CAS No.: 147725-62-0
M. Wt: 312.6 g/mol
InChI Key: QDFQHDWFYMRCJG-ULQWZQFMSA-N
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Description

(1S)-1-((1S,3aR,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyloctahydro-1H-inden-1-yl)ethanol is a complex organic compound with a molecular weight of 312.57. It is known for its unique structural features, including the presence of a silyl ether group and multiple chiral centers. This compound is often used in organic synthesis and research due to its reactivity and structural properties .

Preparation Methods

The synthesis of (1S)-1-((1S,3aR,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyloctahydro-1H-inden-1-yl)ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indene and tert-butyldimethylsilyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether group. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM).

    Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) and reagents like lithium aluminum hydride (LiAlH4) are often employed to facilitate the reduction and silylation steps.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.

Chemical Reactions Analysis

(1S)-1-((1S,3aR,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyloctahydro-1H-inden-1-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like Jones reagent or potassium permanganate to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the silyl ether group, leading to the formation of different derivatives.

    Hydrolysis: The silyl ether group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Scientific Research Applications

(1S)-1-((1S,3aR,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyloctahydro-1H-inden-1-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S)-1-((1S,3aR,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyloctahydro-1H-inden-1-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The silyl ether group can undergo hydrolysis, releasing the active alcohol form, which can then participate in various biochemical pathways. The compound’s chiral centers also play a crucial role in its binding affinity and specificity towards different molecular targets .

Comparison with Similar Compounds

(1S)-1-((1S,3aR,7aR)-4-(tert-butyldimethylsilyloxy)-7a-methyloctahydro-1H-inden-1-yl)ethanol can be compared with similar compounds such as:

Properties

IUPAC Name

(1S)-1-[(1S,3aR,7aR)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2Si/c1-13(19)14-10-11-15-16(9-8-12-18(14,15)5)20-21(6,7)17(2,3)4/h13-16,19H,8-12H2,1-7H3/t13-,14+,15-,16?,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFQHDWFYMRCJG-MRVBUVOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1(CCCC2O[Si](C)(C)C(C)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CCCC2O[Si](C)(C)C(C)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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